molecular formula C17H27N3O17P2 B1218782 Uridine diphosphate-N-acetylglucosamine CAS No. 528-04-1

Uridine diphosphate-N-acetylglucosamine

Cat. No. B1218782
CAS RN: 528-04-1
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-UBDZBXRQSA-N
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Description

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . D-Glucosamine is made naturally in the form of glucosamine-6-phosphate, and is the biochemical precursor of all nitrogen-containing sugars .


Synthesis Analysis

Glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine as the first step of the hexosamine biosynthesis pathway . The end-product of this pathway is UDP-GlcNAc, which is then used for making glycosaminoglycans, proteoglycans, and glycolipids . Biocatalytic synthesis of UDP-GlcNAc has been achieved by multiple enzymes co-immobilized on agarose beads .


Molecular Structure Analysis

The systematic IUPAC name of UDP-GlcNAc is O1 - [ (2 R ,3 R ,4 R ,5 S ,6 R )-3-Acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl] O3 - { [ (2 R ,3 S ,4 R ,5 R )-5- (2,4-dioxo-3,4-dihydropyrimidin-1 (2 H )-yl)-3,4-dihydroxyoxolan-2-yl]methyl} dihydrogen diphosphate . Its chemical formula is C17H27N3O17P2 and its molar mass is 607.355 g·mol −1 .


Chemical Reactions Analysis

UDP-GlcNAc undergoes interconversion to its epimer uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc), which acts as a sugar donor initiating mucin-type O-linked glycosylation .


Physical And Chemical Properties Analysis

UDP-GlcNAc is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates .

Scientific Research Applications

Enzymatic Activity in Biological Processes

  • Spherulation of Physarum polycephalum : UDP-GlcNAc plays a role in the spherulation of Physarum polycephalum, a process involving the synthesis of galactosamine walls. Its activity is influenced by cycloheximide, suggesting a specific regulatory mechanism (Hiatt & Whiteley, 1974).

Biochemical Synthesis and Modification

  • Chemoenzymatic Synthesis : UDP-GlcNAc is used in chemoenzymatic syntheses, such as the preparation of unnatural UDP-sugar donors for glycosaminoglycan synthesis. This includes the creation of chain terminators in the synthesis process (Schultz et al., 2017).
  • Conversion to UDP-N-Acetylgalactosamine : It can be converted to UDP-N-acetylgalactosamine (UDP-GalNAc) using microbial enzymes, which is significant for large-scale biochemical applications (Yamamoto, Kawai, & Tochikura, 1981).

Role in Cellular Processes

  • Cell Surface Sialylation : UDP-GlcNAc is crucial in cell surface sialylation, influencing cell adhesion and signal transduction. The enzyme UDP-GlcNAc 2-epimerase, which catalyzes an early step in the sialic acid biosynthetic pathway, is a major determinant of cell surface sialylation in human hematopoietic cell lines (Keppler et al., 1999).
  • Biosynthesis in Trypanosoma cruzi : It is involved in the biosynthesis of O-N-acetylglucosamine-linked glycans in Trypanosoma cruzi, adding N-acetylglucosamine to specific peptides, which is crucial for the surface mucin-like molecules in this organism (Previato et al., 1998).

Therapeutic Implications and Research

  • Potential Allosteric Inhibition in Trypanosoma brucei : A study found that UDP-GlcNAc pyrophosphorylase from Trypanosoma brucei can be selectively inhibited at an allosteric site. This discovery has therapeutic potential, especially considering the role of this enzyme in the biosynthesis of essential metabolites in many organisms (Urbaniak et al., 2013).

Future Directions

UDP-GlcNAc has been proposed as a potential antifungal target . Moreover, the development of enzyme immobilization systems for the synthesis of UDP-GlcNAc shows great potential for enzymatic production of UDP-GlcNAc .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYTUAZOPRMMI-UBDZBXRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912327
Record name Uridine diphosphate N-acetylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine diphosphate-N-acetylglucosamine

CAS RN

528-04-1
Record name Uridine diphosphate N-acetylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine diphosphate N-acetylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,830
Citations
JA Wyllie, MV McKay, AS Barrow… - IUBMB …, 2022 - Wiley Online Library
Although the prevalence of antibiotic resistance is increasing at an alarming rate, there are a dwindling number of effective antibiotics available. Thus, the development of novel …
Number of citations: 7 iubmb.onlinelibrary.wiley.com
R Mahour, J Klapproth, TFT Rexer, A Schildbach… - Journal of …, 2018 - Elsevier
In spite of huge endeavors in cell line engineering to produce glycoproteins with desired and uniform glycoforms, it is still not possible in vivo. Alternatively, in vitro glycoengineering can …
Number of citations: 28 www.sciencedirect.com
R Kornfeld - Journal of Biological Chemistry, 1967 - ASBMB
The enzyme, l-glutamine d-fructose 6-phosphate amidotransferase (EC 2.6.1.16), that catalyzes the formation of glucosamine 6-phosphate has been partially purified from rat liver, …
Number of citations: 245 www.jbc.org
E Foulquier, F Pompeo, D Byrne, HP Fierobe… - Scientific Reports, 2020 - nature.com
… In bacteria, glucosamine-6-phosphate (GlcN6P) synthase, GlmS, is an enzyme required for the synthesis of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a precursor of …
Number of citations: 16 www.nature.com
C Gottlieb, J Baenziger, S Kornfeld - Journal of Biological Chemistry, 1975 - ASBMB
We have reported the isolation of a clone (termed 15B) of Chinese hamster ovary (CHO) cells which are deficient in certain plant lectin-binding sites and have decreased amounts of …
Number of citations: 262 www.jbc.org
H Ying, X Chen, H Cao, J Xiong, Y Hong, J Bai… - Applied microbiology and …, 2009 - Springer
… Uridine diphosphate N-acetylglucosamine (UDPAG) participates in the biosynthesis of polymeric substances such as bacterial cell wall peptidoglycan, lipopolysaccharide, and chitin …
Number of citations: 14 link.springer.com
LH Jiang, LL Mu, L Jin, AA Anjum… - Pest Management …, 2022 - Wiley Online Library
BACKGROUND Uridine diphosphate‐N‐acetylglucosamine (UDP‐GlcNAc) diphosphorylase (UAP) catalyzes the formation of UDP‐GlcNAc, the precursor for the production of chitin in …
Number of citations: 8 onlinelibrary.wiley.com
WL Salo, HG Fletcher Jr - Biochemistry, 1970 - ACS Publications
… 2-epimerase of rat liver cleaves uridine diphosphate A-acetylmannosamine to N-acetylmannosamine and uridine diphosphate; no trace of uridine diphosphate N-acetylglucosamine …
Number of citations: 38 pubs.acs.org
MD Urbaniak, IT Collie, W Fang… - ACS chemical …, 2013 - ACS Publications
… Uridine diphosphate N-acetylglucosamine pyrophosphorylase (UAP) catalyzes the final … The sugar nucleotide uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is an important …
Number of citations: 31 pubs.acs.org
H Wedekind, E Kats, AC Weiss, H Thiesler… - …, 2021 - academic.oup.com
Among the enzymes of the biosynthesis of sialoglycoconjugates, uridine diphosphate-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE), catalyzing the first …
Number of citations: 4 academic.oup.com

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